molecular formula C9H8BrClO B12450489 1-(2-Bromo-5-chlorophenyl)propan-1-one CAS No. 1260851-70-4

1-(2-Bromo-5-chlorophenyl)propan-1-one

Cat. No.: B12450489
CAS No.: 1260851-70-4
M. Wt: 247.51 g/mol
InChI Key: VJGHCNIZXHSYNK-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-chlorobenzaldehyde with propanone in the presence of a base. The reaction typically proceeds under reflux conditions, with the base facilitating the formation of the desired ketone product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, the reaction of 2-bromo-5-chlorobenzyl chloride with magnesium in the presence of anhydrous ether can produce the corresponding Grignard reagent, which is then reacted with propanone to yield the target compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, affecting cellular pathways and functions .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-chlorophenyl)propan-1-one
  • 1-(2-Bromo-3-chlorophenyl)propan-1-one
  • 1-(2-Bromo-5-fluorophenyl)propan-1-one

Comparison: 1-(2-Bromo-5-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

1260851-70-4

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3

InChI Key

VJGHCNIZXHSYNK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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